4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride is a synthetic organic compound classified within the piperidine derivatives. It is characterized by its unique structure that includes a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and biological research.
4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride falls under the category of organic compounds with the following classifications:
The synthesis of 4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride typically involves multi-step organic reactions. Key methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular formula of 4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride is , with a molecular weight of 224.13 g/mol. The structural representation indicates a piperidine ring substituted at one position by a pyrazolylmethyl group.
Property | Value |
---|---|
Molecular Formula | C9H17Cl2N3 |
Molecular Weight | 224.13 g/mol |
IUPAC Name | 4-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride |
InChI Key | YVYQZJXKZQGQKM-UHFFFAOYSA-N |
The compound's InChI representation is as follows:
4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride undergoes several chemical reactions, including:
Common reagents and conditions include:
The mechanism of action for 4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride involves its interaction with specific biological targets. It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways relevant to various diseases.
The compound's interactions may modulate enzyme activity, influencing processes such as signal transduction or metabolic regulation.
4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride is typically a white crystalline solid at room temperature.
Key chemical properties include:
4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride has various applications in scientific research:
This compound exemplifies the intersection of organic synthesis and biological application, highlighting its significance in advancing both chemical research and medicinal development.
The development of 4-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride represents a strategic evolution in heterocyclic chemistry aimed at overcoming pharmacological limitations of earlier agents. Pyrazole-based scaffolds entered medicinal chemistry through first-generation therapeutics like antipyrine (analgesic, 1883) and phenylbutazone (anti-inflammatory, 1949), though their clinical utility was hampered by toxicity concerns [4] [6]. The 1990s witnessed a paradigm shift with the introduction of pyrazole COX-2 inhibitors (e.g., celecoxib) and anticancer agents (e.g., crizotinib), demonstrating enhanced target specificity and establishing pyrazole as a privileged scaffold in drug design [1] [8]. Concurrently, piperidine derivatives gained prominence for their bioactivity in central nervous system (CNS) and antimicrobial therapeutics, attributed to their conformational flexibility and basic nitrogen properties [3] [9].
The hybridization of these pharmacophores emerged as a response to the need for multitargeting capabilities and improved pharmacokinetic profiles. Piperidine-linked pyrazole compounds like 4-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride (CAS: 1351615-13-8; PubChem CID: 54759129) exemplify this approach, with its dihydrochloride salt form enhancing aqueous solubility for biological screening [2] . This structural class has since become a synthetic priority in oncology and infectious disease research, evidenced by its inclusion in pharmaceutical compound libraries as building blocks for targeted therapies [3] .
Table 1: Evolution of Pyrazole-Containing Therapeutics
Era | Representative Drug | Therapeutic Application | Structural Significance |
---|---|---|---|
Pre-1960 | Antipyrine | Analgesic/Antipyretic | Monocyclic pyrazole |
1960-2000 | Phenylbutazone | Anti-inflammatory | Pyrazolidinedione |
Post-2000 | Celecoxib | COX-2 Selective Inhibitor | Trifluoromethyl-biaryl pyrazole |
Post-2000 | Crizotinib | ALK/ROS1 Kinase Inhibitor | Piperidine-pyrazole hybrid |
Contemporary | 4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride | Multitargeting scaffold | Piperidine-pyrazole salt |
The molecular architecture of 4-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride (C₉H₁₇Cl₂N₃, MW: 238.16 g/mol) integrates complementary pharmacological features through three key elements :
The dihydrochloride salt form significantly enhances crystallinity and bioavailability – a critical advancement over neutral analogs. X-ray diffraction studies of related compounds reveal ionic interactions between the protonated piperidine nitrogen and chloride anions, creating extended crystal lattice networks that improve stability . This structural configuration enables dual-targeting capabilities: the pyrazole ring engages in π-π stacking with tyrosine residues in kinase domains, while the protonated piperidine nitrogen forms salt bridges with aspartate/glutamate residues in G-protein-coupled receptors (GPCRs) [1] [8].
Table 2: Molecular Properties of 4-(1H-Pyrazol-1-ylmethyl)piperidine Dihydrochloride
Property | Value | Significance |
---|---|---|
CAS Number | 1351615-13-8 | Unique chemical identifier |
Molecular Formula | C₉H₁₇Cl₂N₃ | Elemental composition |
Molecular Weight | 238.16 g/mol | Mass for stoichiometric calculations |
SMILES | [H]Cl.[H]Cl.C1(CN2N=CC=C2)CCNCC1 | Topological representation |
Hydrogen Bond Acceptors | 3 (N3) | Predicts solvation and target interactions |
Hydrogen Bond Donors | 2 (piperidinium H⁺) | Influences solubility and membrane penetration |
Rotatable Bonds | 2 (N-CH₂, CH₂-piperidine) | Conformational flexibility metric |
Piperidine-pyrazole hybrids demonstrate distinctive polypharmacology that addresses complex disease mechanisms refractory to single-target agents. In oncology, derivatives such as crizotinib analogues inhibit multiple kinase pathways (ALK, MET, ROS1) simultaneously, overcoming compensatory signaling in resistant tumors [1] [8]. Molecular docking studies indicate that the title compound's pyrazole nitrogen (N2) forms bidentate hydrogen bonds with kinase hinge region residues (e.g., Met1199 in c-MET), while its piperidine moiety occupies hydrophobic pockets that allosterically modulate enzyme activity [8]. This dual mechanism is particularly valuable in non-small cell lung cancer (NSCLC) with evolving resistance mutations, where multitarget inhibition prevents bypass signaling activation.
In infectious disease applications, hybrid derivatives disrupt microbial viability through membrane-targeting actions and enzyme inhibition. The protonated piperidine nitrogen enhances accumulation in bacterial membranes via electrostatic interactions with phospholipid headgroups, compromising membrane integrity [4]. Concurrently, the electron-rich pyrazole ring chelates essential metal cofactors in microbial enzymes, as demonstrated by recent derivatives showing potentiation effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) [4] [6].
The scaffold's synthetic versatility supports rapid generation of structure-activity relationship (SAR) libraries to optimize therapeutic indices. Positional modifications include:
These approaches have yielded investigational compounds with nanomolar potency against previously undruggable targets, positioning piperidine-pyrazole hybrids as enabling pharmacophores for next-generation therapeutics addressing oncogenic signaling plasticity, antimicrobial resistance, and neuropharmacological challenges.
Table 3: Therapeutic Applications of Piperidine-Pyrazole Hybrid Derivatives
Therapeutic Area | Molecular Targets | Biological Effects | Derivative Examples |
---|---|---|---|
Oncology | ALK, ROS1, c-MET kinases | Growth inhibition in NSCLC models | Crizotinib analogs |
Antimicrobial | Membrane integrity, metalloenzymes | Disruption of Gram-positive biofilm | Halogenated N-alkyl derivatives |
CNS Disorders | Sigma receptors, MAO enzymes | Neuroprotection in Parkinsonian models | N-benzyl piperidine variants |
Metabolic Diseases | α-Glucosidase, AMPK | Glucose uptake modulation | Hydroxypyrazole-piperidines |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8